1-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Overview
Description
1-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H20F3N5O3 and its molecular weight is 435.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar imidazole-containing compounds have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that imidazole derivatives often exert their effects by interacting with their targets in a way that modulates the target’s function .
Biochemical Pathways
Given the broad range of activities exhibited by similar imidazole-containing compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable in the literature . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Similar imidazole-containing compounds have been reported to exhibit antimicrobial, anti-inflammatory, antitumor, and other activities , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
1-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O3/c21-20(22,23)13-27-17(29)12-26(19(27)31)15-5-9-25(10-6-15)18(30)14-3-1-4-16(11-14)28-8-2-7-24-28/h1-4,7-8,11,15H,5-6,9-10,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFQUAUULXQSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115084 | |
Record name | 2,4-Imidazolidinedione, 1-[1-[3-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl]-3-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201115084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097863-78-8 | |
Record name | 2,4-Imidazolidinedione, 1-[1-[3-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl]-3-(2,2,2-trifluoroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097863-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Imidazolidinedione, 1-[1-[3-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl]-3-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201115084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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